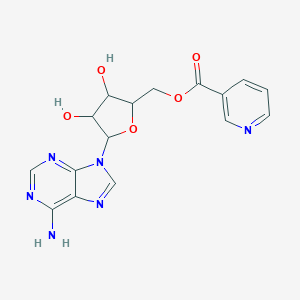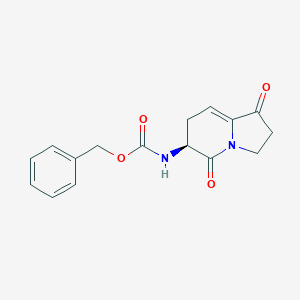
Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate, also known as JNJ-7706621, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of cyclin-dependent kinases (CDKs) and has been shown to have antitumor effects in preclinical studies.
Mécanisme D'action
Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate is a potent inhibitor of CDKs 1, 2, and 4. CDKs are serine/threonine kinases that play a critical role in the regulation of the cell cycle. They are activated by binding to cyclins, which are proteins that are synthesized and degraded in a cell cycle-dependent manner. CDKs phosphorylate a variety of substrates, including proteins involved in DNA replication and cell division. Inhibition of CDKs by this compound leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on CDKs, this compound has been shown to inhibit other kinases, including glycogen synthase kinase 3 (GSK-3), which is involved in the regulation of cell growth and differentiation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate for lab experiments is its potency and specificity. This compound is a highly selective inhibitor of CDKs, and it has been shown to have antitumor activity in preclinical studies. However, one of the limitations of this compound is its solubility. This compound is poorly soluble in water, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several potential future directions for research on Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate. One area of research is the development of more potent and selective CDK inhibitors. This compound has been shown to have antitumor activity in preclinical studies, but its efficacy in clinical trials has been limited by toxicity and lack of efficacy. Another area of research is the development of combination therapies that target multiple signaling pathways in cancer cells. This compound has been shown to have synergistic effects with other anticancer agents, and combination therapies may be more effective than single-agent therapies. Finally, this compound may have potential applications in other areas of research, such as neurodegenerative diseases and inflammatory disorders.
Méthodes De Synthèse
The synthesis of Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate involves the reaction of benzyl 2-bromoacetate with 1,2,3,5,6,7-hexahydro-6-indolizinone in the presence of potassium carbonate. The resulting intermediate is then reacted with ethyl carbamate to yield this compound. The overall yield of this synthesis is around 30%, and the purity of the final product is typically greater than 95%.
Applications De Recherche Scientifique
Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of oncology. CDKs are important regulators of the cell cycle, and their dysregulation is a hallmark of cancer. This compound has been shown to inhibit CDKs 1, 2, and 4, leading to cell cycle arrest and apoptosis in cancer cells. In preclinical studies, this compound has demonstrated antitumor activity in a variety of cancer models, including breast, lung, and colon cancer.
Propriétés
Formule moléculaire |
C16H16N2O4 |
|---|---|
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
benzyl N-[(6S)-1,5-dioxo-2,3,6,7-tetrahydroindolizin-6-yl]carbamate |
InChI |
InChI=1S/C16H16N2O4/c19-14-8-9-18-13(14)7-6-12(15(18)20)17-16(21)22-10-11-4-2-1-3-5-11/h1-5,7,12H,6,8-10H2,(H,17,21)/t12-/m0/s1 |
Clé InChI |
IIQPBZQIXCZJMT-LBPRGKRZSA-N |
SMILES isomérique |
C1CN2C(=CC[C@@H](C2=O)NC(=O)OCC3=CC=CC=C3)C1=O |
SMILES |
C1CN2C(=CCC(C2=O)NC(=O)OCC3=CC=CC=C3)C1=O |
SMILES canonique |
C1CN2C(=CCC(C2=O)NC(=O)OCC3=CC=CC=C3)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


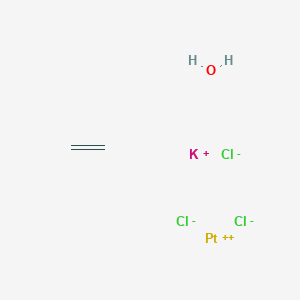

![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
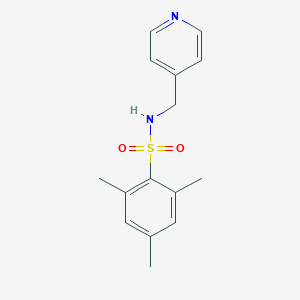
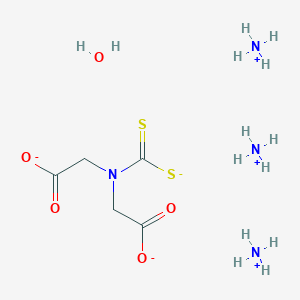
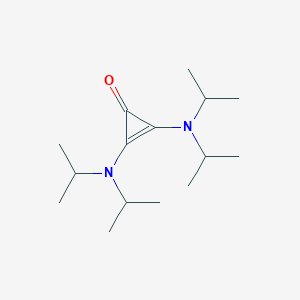
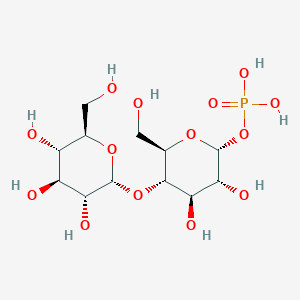
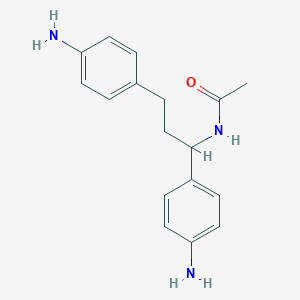
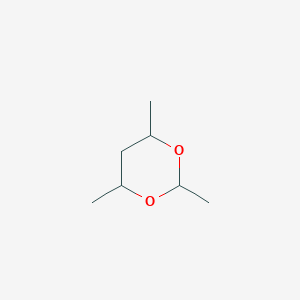
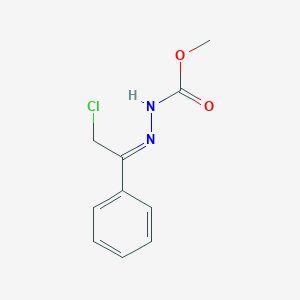

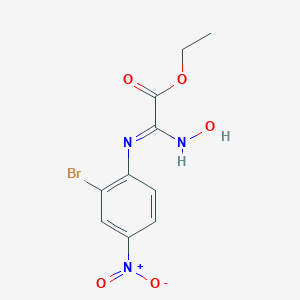
![3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone](/img/structure/B231543.png)
